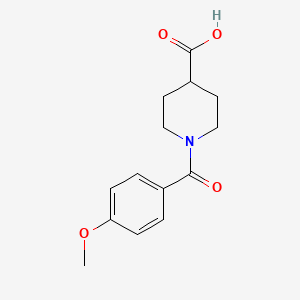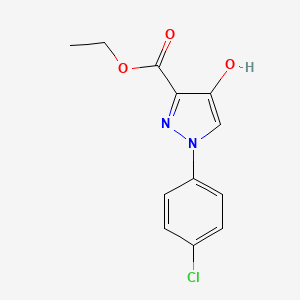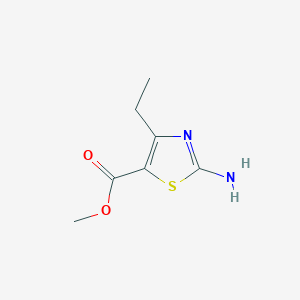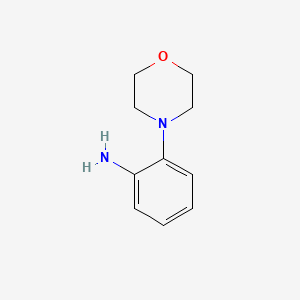
1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid is a compound that is structurally related to various pharmacologically active molecules. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the piperidine ring and the methoxybenzoyl group, are common in medicinal chemistry and are often associated with biological activity.
Synthesis Analysis
The synthesis of compounds related to 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid often involves multi-step synthetic routes. For instance, an improved synthesis of a piperidine derivative is described, which starts from commercially available 4-amino-1-benzylpiperidine and proceeds through several steps to yield the target compound with high yield . This suggests that the synthesis of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid could also be achieved through a similar multi-step approach, possibly involving the condensation of a suitable piperidine intermediate with 4-methoxybenzoic acid.
Molecular Structure Analysis
The molecular structure of compounds containing the piperidine ring and methoxybenzoyl group has been studied using various techniques, including X-ray crystallography and theoretical calculations . These studies reveal that the piperidine ring can adopt different conformations, such as the chair or envelope conformation, which can influence the overall molecular geometry and potentially the biological activity of the compound.
Chemical Reactions Analysis
The reactivity of the piperidine ring and the methoxybenzoyl group in chemical reactions is not directly discussed in the provided papers. However, piperidine rings are known to participate in various chemical reactions, including alkylation, acylation, and coupling reactions, which could be relevant for the modification and derivatization of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid, such as solubility, melting point, and crystal packing, can be influenced by the presence of functional groups and the overall molecular conformation . For example, the presence of strong dipolar groups can affect the crystal packing and intermolecular interactions in the solid state . The piperidine ring's conformation, as well as the orientation of substituents, can also impact these properties .
Applications De Recherche Scientifique
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
A specific example of a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .
-
Pharmaceutical Industry Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
-
GABA A Receptor Agonist Isonipecotic acid, a piperidine derivative, acts as a GABA A receptor partial agonist . It consists of a piperidine ring with a carboxylic acid moiety in the iso position .
-
Therapeutic Applications Piperidine derivatives are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and more .
-
Pharmaceutical Industry Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
-
GABA A Receptor Agonist Isonipecotic acid, a piperidine derivative, acts as a GABA A receptor partial agonist . It consists of a piperidine ring with a carboxylic acid moiety in the iso position .
-
Therapeutic Applications Piperidine derivatives are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and more .
Safety And Hazards
Specific safety and hazard information for “1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid” was not found in the search results.
Orientations Futures
No specific future directions or applications for “1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid” were found in the search results.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
Propriétés
IUPAC Name |
1-(4-methoxybenzoyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-19-12-4-2-10(3-5-12)13(16)15-8-6-11(7-9-15)14(17)18/h2-5,11H,6-9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEVUKYYWCUUJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353323 |
Source


|
| Record name | 1-(4-methoxybenzoyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid | |
CAS RN |
510739-83-0 |
Source


|
| Record name | 1-(4-methoxybenzoyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B1348928.png)





![4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1348944.png)

![{2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B1348948.png)

![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348952.png)

